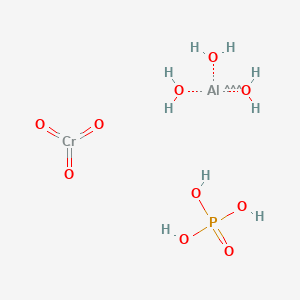
CID 121232549
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) is a complex compound with the molecular formula AlCrH9O10P and a molecular weight of 279.016859 . This compound is formed through the reaction of phosphoric acid with aluminum hydroxide and chromium oxide (CrO3). It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) involves the reaction of phosphoric acid with aluminum hydroxide and chromium oxide (CrO3). The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The raw materials, including phosphoric acid, aluminum hydroxide, and chromium oxide (CrO3), are carefully measured and mixed to achieve the desired reaction .
Chemical Reactions Analysis
Types of Reactions: Phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, which facilitate the formation of different products. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions include various phosphates and oxides, which have significant applications in different fields .
Scientific Research Applications
Phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst and reagent in various reactions. In biology and medicine, it is utilized for its unique properties in drug formulation and delivery systems. In industry, it is employed in the production of coatings, pigments, and other materials .
Mechanism of Action
The mechanism of action of phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) involves its interaction with molecular targets and pathways. The compound exerts its effects through the formation of stable complexes with other molecules, which can influence various biochemical and physiological processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) include other phosphates and oxides, such as aluminum phosphate and chromium phosphate .
Uniqueness: What sets phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) apart from similar compounds is its unique combination of aluminum, chromium, and phosphoric acid, which imparts distinct properties and applications .
Properties
Molecular Formula |
AlCrH9O10P |
|---|---|
Molecular Weight |
279.02 g/mol |
InChI |
InChI=1S/Al.Cr.H3O4P.3H2O.3O/c;;1-5(2,3)4;;;;;;/h;;(H3,1,2,3,4);3*1H2;;; |
InChI Key |
BUCHKYZFUNOEGY-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.OP(=O)(O)O.O=[Cr](=O)=O.[Al] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















